molecular formula C18H14O3S B3047094 4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide CAS No. 135215-37-1

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide

Cat. No.: B3047094
CAS No.: 135215-37-1
M. Wt: 310.4 g/mol
InChI Key: JPIDDKLLGVAPEJ-UHFFFAOYSA-N
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Description

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyranones This compound is characterized by the presence of a sulfur atom in a six-membered ring structure, which is further substituted with a 4-methylphenyl and a phenyl group The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed in this reaction are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H2SO4) .

Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction is typically carried out in a tert-butyl methyl ether medium in the presence of tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate, resulting in the formation of stereoselective 2,6-diaryltetrahydro-4H-thiopyran-4-ones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c1-13-7-9-15(10-8-13)18-12-16(19)11-17(22(18,20)21)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDDKLLGVAPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C=C(S2(=O)=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565683
Record name 2-(4-Methylphenyl)-6-phenyl-1lambda~6~-thiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135215-37-1
Record name 2-(4-Methylphenyl)-6-phenyl-1lambda~6~-thiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
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4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
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4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
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4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
Reactant of Route 5
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
Reactant of Route 6
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide

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